4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid
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Overview
Description
4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenyl group, a methylphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid can be synthesized through a Friedel-Crafts acylation reaction. The reaction involves the acylation of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Reactants: Toluene and succinic anhydride.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Dichloromethane (CH₂Cl₂) or another suitable solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically isolated through crystallization or distillation, followed by purification steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂), and sulfonation with sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid: Similar structure but lacks the phenyl group.
3-(4-Methylbenzoyl)propionic acid: Similar structure but with a different substitution pattern.
4-(4-Methylphenyl)-4-oxobutyric acid: Similar structure but with a different functional group.
Uniqueness
4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid is unique due to the presence of both a phenyl group and a methylphenyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methylphenyl)-4-oxo-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-7-9-14(10-8-12)17(20)15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPSZUHPSJMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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